

The Discovery, Isolation, and Biological Significance of (-)-Verticilide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ent-(+)-Verticilide*

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Abstract

(-)-Verticilide, a naturally occurring 18-membered cytotoxic macrolide, has garnered significant attention in the scientific community. Initially isolated from the terrestrial fungus *Verticillium* sp. FKI-1033, this cyclodepsipeptide has demonstrated intriguing biological activities, including insecticidal and antiarrhythmic properties. More recent research has also explored marine-derived *Penicillium* species as sources of similar bioactive compounds. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of (-)-verticilide, with a particular focus on its interaction with ryanodine receptors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

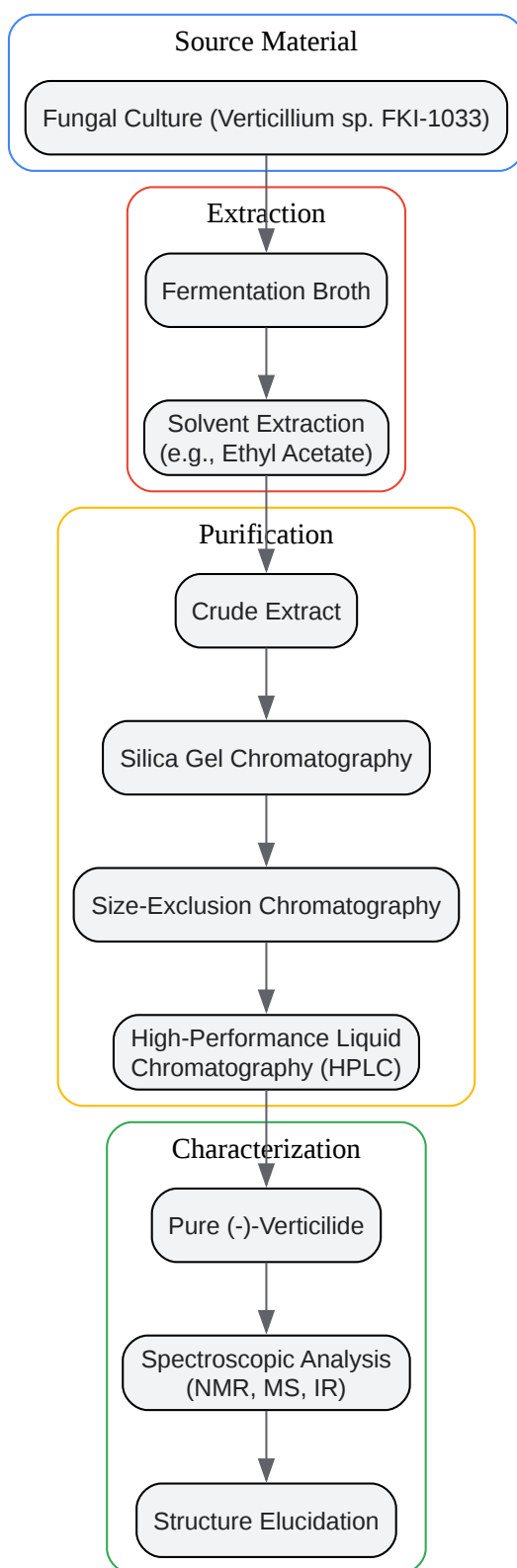
Introduction

Natural products have historically been a rich source of novel chemical scaffolds for drug discovery. (-)-Verticilide is a compelling example of such a molecule, exhibiting a unique cyclic structure and potent biological effects. Its discovery has spurred further investigation into its therapeutic potential, particularly in the context of cardiac arrhythmias. While the natural (-)-enantiomer shows some activity, its synthetic counterpart, **ent-(+)-verticilide**, has emerged as a selective and potent inhibitor of the type 2 ryanodine receptor (RyR2), a critical ion channel in cardiac muscle. This guide will delve into the foundational studies of (-)-verticilide and the

subsequent research that has illuminated its mechanism of action and potential for therapeutic development.

Discovery and Isolation

The initial discovery and isolation of (-)-verticilide were reported from the fermentation broth of the fungus *Verticillium* sp. FKI-1033. The general workflow for the isolation of such natural products is a multi-step process involving extraction and chromatography.



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Caption: General workflow for the discovery and isolation of (-)-verticilide.

Experimental Protocol: General Isolation Procedure

- **Fermentation:** A culture of the producing organism (e.g., *Verticillium* sp.) is grown in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.
- **Extraction:** The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds, including (-)-verticilide, into the solvent layer.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic steps to isolate the pure compound. This typically involves:
 - **Silica Gel Chromatography:** The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
 - **Size-Exclusion Chromatography:** Fractions containing the compound of interest are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to separate molecules based on their size.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using reversed-phase HPLC to yield highly pure (-)-verticilide.

Structure Elucidation and Characterization

The structure of (-)-verticilide was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The absolute configuration was confirmed through total synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (-)-verticilide.

Table 1: ¹H NMR Spectroscopic Data for (-)-Verticilide (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not fully available in search results			

Table 2: ¹³C NMR Spectroscopic Data for (-)-Verticilide (125 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)
Data not fully available in search results	

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

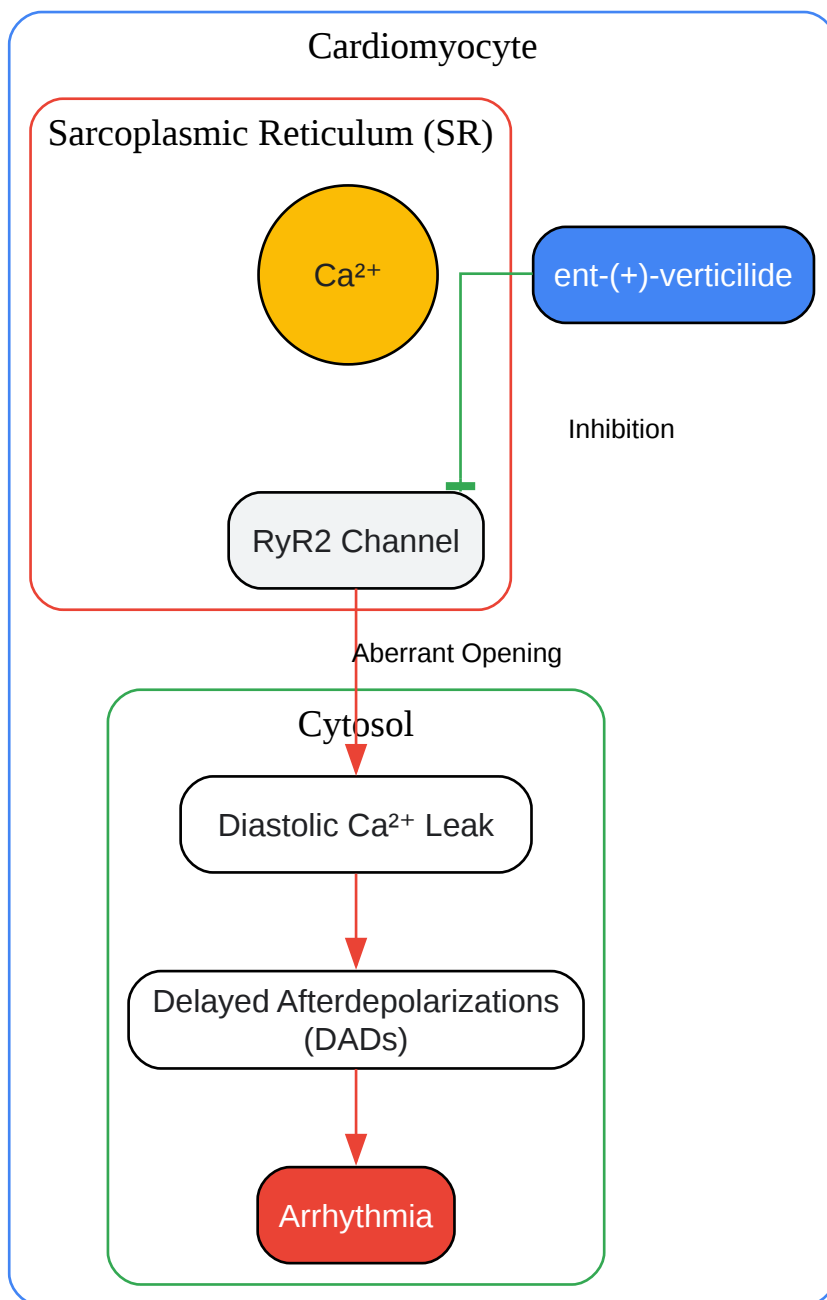
Ion	Calculated m/z	Found m/z
[M+Na] ⁺	Value not available	Value not available

Biological Activity and Mechanism of Action

(-)-Verticilide has been shown to possess insecticidal activity. However, more recent and extensive research has focused on the antiarrhythmic potential of its unnatural enantiomer, **ent-(+)-verticilide**. The primary molecular target of these compounds is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) in muscle cells.

The natural product, (-)-verticilide, shows some activity on the skeletal muscle ryanodine receptor (RyR1). In contrast, the synthetic enantiomer, **ent-(+)-verticilide**, is a selective inhibitor of the cardiac ryanodine receptor (RyR2).^[1] In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," leading to aberrant Ca²⁺ release from the SR during diastole. This can trigger delayed afterdepolarizations (DADs) and subsequently fatal cardiac arrhythmias.^{[2][3][4]} **ent-(+)-**

verticilide has been shown to specifically inhibit this diastolic Ca^{2+} leak from RyR2, thereby preventing the initiation of arrhythmias.[1]



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Caption: Mechanism of action of **ent-(+)-verticilide** on the RyR2 channel.

Experimental Protocol: Ryanodine Binding Assay

This assay is used to assess the interaction of a compound with the ryanodine receptor.

- **Preparation of Microsomes:** Sarcoplasmic reticulum microsomes rich in RyR2 are isolated from cardiac tissue.
- **Incubation:** The microsomes are incubated with a low concentration of radiolabeled [³H]ryanodine in the presence and absence of the test compound (e.g., **ent-(+)-verticilide**) at various concentrations.
- **Filtration:** The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free [³H]ryanodine.
- **Scintillation Counting:** The radioactivity retained on the filter, representing the amount of [³H]ryanodine bound to the RyR2, is measured using a scintillation counter.
- **Data Analysis:** The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. The effect of the test compound on [³H]ryanodine binding is then determined.

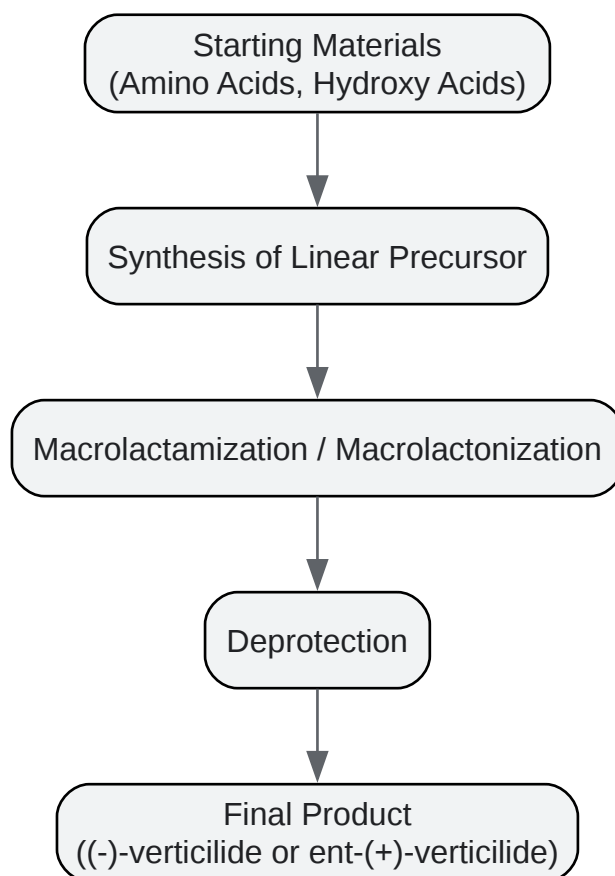
Quantitative Biological Data

Table 4: Inhibitory Activity of **ent-(+)-verticilide**

Assay	Target	Effect	IC ₅₀ / Potency
[³ H]Ryanodine Binding	RyR2	Inhibition of Ca ²⁺ leak	Sub-micromolar potency[3][4]
Cardiomyocyte Ca ²⁺ Spark Assay	RyR2	Reduction of spontaneous Ca ²⁺ release	Effective at preventing DADs[5]
In vivo arrhythmia models	RyR2	Attenuation of ventricular arrhythmia	Dose-dependent reduction[3][4]

Total Synthesis

The total synthesis of (-)-verticilide and its enantiomer has been achieved by several research groups. These syntheses have been crucial for confirming the structure and absolute stereochemistry of the natural product and for providing access to larger quantities of the material and its analogues for biological evaluation. The synthetic strategies often involve the formation of a linear precursor followed by a macrolactamization or macrolactonization step to form the 18-membered ring.



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Caption: General retrosynthetic approach for the total synthesis of verticilide.

Conclusion and Future Perspectives

(-)-Verticilide and its synthetic enantiomer represent a fascinating class of natural products with significant therapeutic potential. The discovery of the selective RyR2 inhibitory activity of **ent-(+)-verticilide** has opened up new avenues for the development of novel antiarrhythmic drugs. Future research in this area will likely focus on the synthesis of additional analogues to explore the structure-activity relationship and to optimize the pharmacokinetic and pharmacodynamic

properties of these compounds. Further elucidation of the precise binding site and the molecular mechanism of inhibition on the RyR2 channel will also be critical for advancing these promising molecules towards clinical applications. The story of verticilide underscores the importance of natural product research and the power of chemical synthesis in unlocking the full therapeutic potential of nature's chemical diversity.

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- To cite this document: BenchChem. [The Discovery, Isolation, and Biological Significance of (-)-Verticilide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136729#discovery-and-isolation-of-verticilide-natural-product]

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